molecular formula C8H8FIO B2483145 1-(4-Fluoro-3-iodophenyl)ethan-1-ol CAS No. 1909313-55-8

1-(4-Fluoro-3-iodophenyl)ethan-1-ol

Cat. No.: B2483145
CAS No.: 1909313-55-8
M. Wt: 266.054
InChI Key: FZVURDMNXKRARQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine and iodine atom attached to a phenyl ring, along with an ethan-1-ol group

Mechanism of Action

Target of Action

The primary targets of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol are ALK and ROS1 , two enzymes that play a significant role in the development of cancer .

Mode of Action

The compound interacts with its targets, ALK and ROS1, by inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to changes in the cellular processes they regulate . The exact nature of these interactions and changes is currently under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by ALK and ROS1. These pathways are involved in cell growth and proliferation, and their disruption can lead to the death of cancer cells . The downstream effects of this disruption are complex and depend on the specific type of cancer and the individual patient’s genetic makeup.

Pharmacokinetics

As an intermediate of lorlatinib, which is orally administered , it can be inferred that it has good oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are the inhibition of ALK and ROS1 activity and the disruption of the biochemical pathways they regulate. This leads to the death of cancer cells and the potential shrinkage of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-iodobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride (NaBH4) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products:

    Oxidation: 1-(4-Fluoro-3-iodophenyl)ethanone.

    Reduction: 1-(4-Fluoro-3-iodophenyl)ethane.

    Substitution: 1-(4-Fluoro-3-azidophenyl)ethan-1-ol.

Scientific Research Applications

1-(4-Fluoro-3-iodophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-(4-Fluoro-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Fluoro-3-bromophenyl)ethan-1-ol: Contains a bromine atom instead of iodine.

    1-(4-Fluoro-3-iodophenyl)propan-1-ol: Similar structure with an additional carbon in the alkyl chain.

Uniqueness: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances the compound’s ability to participate in substitution reactions and form strong interactions with molecular targets .

Properties

IUPAC Name

1-(4-fluoro-3-iodophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVURDMNXKRARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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